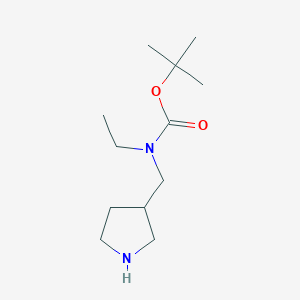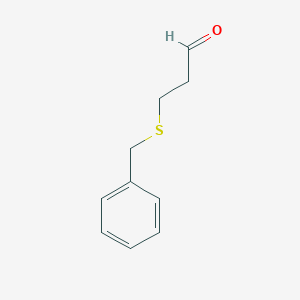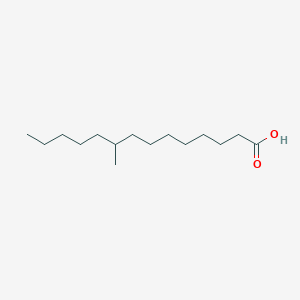![molecular formula C13H13NO3 B3245571 1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone CAS No. 169814-51-1](/img/structure/B3245571.png)
1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone
Übersicht
Beschreibung
“1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as 1,3,4-oxadiazole derivatives, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, have been studied. These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area have been computed .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A range of isoxazole derivatives, including those similar to "1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone," have been synthesized and characterized in several studies. These compounds are often synthesized through reactions involving various precursors and conditions, resulting in compounds with potential antimicrobial, antifungal, and other biological activities. For instance, Kumar et al. (2019) synthesized a novel series of isoxazoles and tested their antimicrobial activity against bacterial and fungal organisms, showcasing the versatility of isoxazole derivatives in medicinal chemistry (Kumar et al., 2019).
Antimicrobial Activity
Isoxazole derivatives have demonstrated antimicrobial activity, as reported in various studies. The synthesis of these compounds often leads to the discovery of novel agents with potential applications in combating microbial infections. For instance, the work by Kumar et al. (2019) highlighted the antimicrobial potential of synthesized isoxazole derivatives against a range of bacterial and fungal pathogens, suggesting their utility in developing new antimicrobial agents.
Molecular Docking Studies
Some studies have focused on molecular docking and biological evaluation of isoxazole derivatives to understand their interaction with biological targets. Radhika et al. (2020) designed, synthesized, and evaluated pyrazoline incorporated isoxazole derivatives, conducting molecular docking studies to identify compounds with significant binding affinity, indicating the potential for these compounds to act as leads in drug development processes (Radhika et al., 2020).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds incorporating isoxazole rings has been explored, with studies demonstrating the synthesis of novel compounds with various applications, including optical and thermal properties. For example, Shruthi et al. (2019) reported on the synthesis of a novel heterocyclic compound, demonstrating its characterization and potential applications based on its physical properties (Shruthi et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antibacterial activity . The potential drug target for these molecules is DNA gyrase , an enzyme that introduces supercoiling into DNA. This supercoiling is essential for various processes such as DNA replication and transcription .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, such as dna gyrase, leading to inhibition of the enzyme’s activity . This inhibition could prevent the supercoiling of DNA, thereby disrupting essential cellular processes like DNA replication and transcription .
Biochemical Pathways
Given its potential interaction with dna gyrase, it can be inferred that it may affect the dna replication and transcription pathways . The downstream effects of this interaction could include disruption of bacterial growth and proliferation .
Result of Action
Based on its potential antibacterial activity , it can be inferred that it may lead to the inhibition of bacterial growth and proliferation .
Safety and Hazards
Safety and hazards associated with similar compounds have been reported. For example, 4-Methoxyphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(15)12-9(2)17-14-13(12)10-4-6-11(16-3)7-5-10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNSHHIGZKTGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216233 | |
| Record name | 1-[3-(4-Methoxyphenyl)-5-methyl-4-isoxazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169814-51-1 | |
| Record name | 1-[3-(4-Methoxyphenyl)-5-methyl-4-isoxazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169814-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Methoxyphenyl)-5-methyl-4-isoxazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



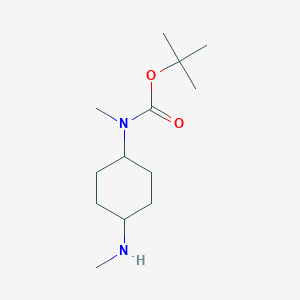
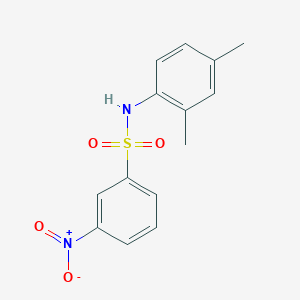
![7'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B3245512.png)
![[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine](/img/structure/B3245515.png)


![3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid](/img/structure/B3245542.png)
![2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B3245545.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid](/img/structure/B3245549.png)

